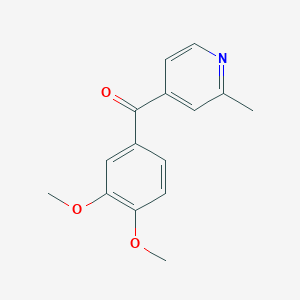
6-吗啉基吡啶-3-胺二盐酸盐
描述
6-Morpholinopyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O . It is widely used in scientific research due to its unique properties, including applications in drug discovery and catalysis.
Synthesis Analysis
The synthesis of compounds similar to 6-Morpholinopyridin-3-amine dihydrochloride has been reported in the literature. For instance, the optimization of a high-throughput screening lead, 4-amino-7-aryl-substituted pteridine, led to the identification of a compound with a similar structure . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 6-Morpholinopyridin-3-amine dihydrochloride is characterized by an average mass of 252.141 Da and a monoisotopic mass of 251.059219 Da .Chemical Reactions Analysis
Amines, such as 6-Morpholinopyridin-3-amine, are good nucleophiles and can react with various groups. For example, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Morpholinopyridin-3-amine dihydrochloride include a molecular formula of C9H15Cl2N3O, an average mass of 252.141 Da, and a monoisotopic mass of 251.059219 Da .科学研究应用
合成和表征
6-吗啉基吡啶-3-胺二盐酸盐作为前体或组分用于合成复杂的化学结构。它已被用于各种化合物的合成和光谱表征中,包括 Co(III) 配合物 (Amirnasr 等人,2001),展示了它在形成具有潜在催化和材料应用的结构方面的多功能性。
生物活性及应用
该化合物也因其生物活性而被探索。值得注意的是,6-吗啉基吡啶-3-胺的衍生物已被研究其抗菌和抗脲酶活性 (Bektaş 等人,2012),表明在开发新型抗菌剂方面具有潜在的应用。
材料科学和传感器开发
在材料科学和传感器开发中,6-吗啉基吡啶-3-胺的衍生物已被用于创建用于检测神经毒剂模拟物的荧光化学传感器 (Cai 等人,2017)。这些应用强调了该化合物在开发用于检测危险物质的灵敏检测方法中的效用。
光物理性质
该化合物及其衍生物的光物理性质和与生物分子的相互作用已得到研究,为其在生物成像和分子诊断中的潜在用途提供了见解 (Bonacorso 等人,2018)。这些研究突出了该化合物在开发新型诊断工具和治疗剂中的作用。
安全和危害
作用机制
Target of Action
A structurally similar compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (abt-702), has been identified as a potent non-nucleoside adenosine kinase (ak) inhibitor . Adenosine kinase is the primary metabolic enzyme for adenosine, an endogenous homeostatic inhibitory neuromodulator .
Mode of Action
If we consider the action of the similar compound abt-702, it works by inhibiting adenosine kinase, which leads to an increase in adenosine concentrations at sites of tissue trauma .
Biochemical Pathways
The inhibition of adenosine kinase by similar compounds can affect various biochemical pathways involving adenosine, leading to reduced cellular excitability at sites of tissue injury and inflammation .
Result of Action
The inhibition of adenosine kinase by similar compounds can enhance the analgesic and anti-inflammatory actions of adenosine .
生化分析
Biochemical Properties
6-Morpholinopyridin-3-amine dihydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of adenosine kinase. This enzyme is responsible for the phosphorylation of adenosine, a key step in the regulation of adenosine levels in cells. By inhibiting adenosine kinase, 6-Morpholinopyridin-3-amine dihydrochloride increases the concentration of adenosine, which can have various physiological effects, including anti-inflammatory and analgesic properties . Additionally, it interacts with other biomolecules such as adenosine receptors, enhancing its therapeutic potential.
Cellular Effects
6-Morpholinopyridin-3-amine dihydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of adenosine, which in turn can impact gene expression and cellular metabolism. For instance, increased adenosine levels can activate adenosine receptors, leading to changes in intracellular signaling cascades that regulate inflammation and pain responses . Furthermore, this compound has been observed to affect the proliferation and differentiation of certain cell types, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
The molecular mechanism of 6-Morpholinopyridin-3-amine dihydrochloride involves its binding to the active site of adenosine kinase, thereby inhibiting its activity. This inhibition is competitive with respect to adenosine, meaning that the compound competes with adenosine for binding to the enzyme . Additionally, 6-Morpholinopyridin-3-amine dihydrochloride can modulate the expression of genes involved in adenosine metabolism, further enhancing its effects on cellular adenosine levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Morpholinopyridin-3-amine dihydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that continuous exposure to 6-Morpholinopyridin-3-amine dihydrochloride can lead to sustained increases in adenosine levels, which may result in prolonged anti-inflammatory and analgesic effects . The potential for degradation necessitates careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 6-Morpholinopyridin-3-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity. At higher doses, adverse effects such as gastrointestinal disturbances and hepatotoxicity have been reported. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-Morpholinopyridin-3-amine dihydrochloride is involved in metabolic pathways related to adenosine metabolism. It interacts with enzymes such as adenosine kinase and adenosine deaminase, influencing the levels of adenosine and its metabolites . This interaction can alter metabolic flux and affect the overall balance of nucleotides within the cell, which is crucial for maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 6-Morpholinopyridin-3-amine dihydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to penetrate tissues and reach target sites.
Subcellular Localization
The subcellular localization of 6-Morpholinopyridin-3-amine dihydrochloride is primarily within the cytoplasm, where it exerts its inhibitory effects on adenosine kinase . It may also localize to other cellular compartments depending on the presence of specific targeting signals or post-translational modifications. This localization is critical for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
属性
IUPAC Name |
6-morpholin-4-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12;;/h1-2,7H,3-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWQGDCLSDZZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1421782.png)


